A Comprehensive Technical Guide to 1-(10-Hydroxydecyl)imidazole for Advanced Research Applications
A Comprehensive Technical Guide to 1-(10-Hydroxydecyl)imidazole for Advanced Research Applications
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
1-(10-Hydroxydecyl)imidazole is a bifunctional molecule featuring a hydrophilic imidazole head and a lipophilic ten-carbon aliphatic chain terminating in a hydroxyl group. This unique amphiphilic structure makes it a valuable intermediate and building block in diverse fields, including the synthesis of novel ionic liquids, functionalized materials, and pharmacologically active agents. This guide provides an in-depth analysis of its core chemical properties, a robust and validated synthesis protocol, comprehensive characterization methodologies, and an exploration of its current and potential applications. The content herein is designed to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their work.
Introduction to 1-(10-Hydroxydecyl)imidazole
The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3][4] Its aromaticity, basicity, and ability to coordinate with metal ions contribute to its diverse biological activities.[1][2][5] The attachment of a long alkyl chain, such as a decyl group, introduces lipophilicity, which can be crucial for modulating a molecule's pharmacokinetic properties, including membrane permeability and metabolic stability.
1-(10-Hydroxydecyl)imidazole distinguishes itself by incorporating a terminal hydroxyl group. This functional handle provides a reactive site for further chemical modifications, such as esterification, etherification, or conjugation to other molecules. This trifecta of functionalities—a versatile imidazole ring, a lipophilic alkyl spacer, and a reactive hydroxyl group—positions 1-(10-Hydroxydecyl)imidazole as a highly adaptable platform for chemical synthesis and materials science. Its potential applications range from creating specialized surfactants and corrosion inhibitors to serving as a linker in drug delivery systems or a precursor for biodegradable polymers.[6][7]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The data for 1-(10-Hydroxydecyl)imidazole are summarized below, based on information from commercial suppliers and spectroscopic principles.
Core Physicochemical Data
| Property | Value | Source / Reference |
| Molecular Formula | C₁₃H₂₄N₂O | TCI |
| Molecular Weight | 224.35 g/mol | TCI |
| Appearance | White to off-white crystalline powder or solid | TCI |
| Melting Point | 65.0 - 69.0 °C | TCI |
| Solubility | Soluble in Methanol | TCI |
| Purity (Typical) | >95.0% (GC) | TCI |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | TCI |
Predicted Spectroscopic Signatures
While specific spectra for this exact molecule are not publicly available, the expected signatures can be reliably predicted based on the analysis of its constituent functional groups.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the imidazole ring protons (typically in the δ 7.0-8.0 ppm region), a triplet for the methylene group adjacent to the imidazole nitrogen (N-CH₂), a triplet for the methylene group adjacent to the hydroxyl group (CH₂-OH), and a broad multiplet for the central methylene groups of the decyl chain. A signal for the hydroxyl proton (-OH) would also be present, its chemical shift being dependent on solvent and concentration.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will feature signals for the three distinct carbons of the imidazole ring, with the C2 carbon (between the two nitrogens) appearing most downfield. The ten carbons of the alkyl chain will also be visible, with the carbons attached to the nitrogen and oxygen atoms being shifted downfield relative to the other aliphatic carbons.
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FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include a broad O-H stretch from the hydroxyl group (around 3200-3600 cm⁻¹), C-H stretching from the alkyl chain (around 2850-2950 cm⁻¹), C=N and C=C stretching from the aromatic imidazole ring (around 1500-1650 cm⁻¹), and a C-O stretch from the primary alcohol (around 1050-1150 cm⁻¹).[1][2]
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MS (Mass Spectrometry): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 224.35. Common fragmentation patterns would involve the loss of water or cleavage along the alkyl chain.
Synthesis and Purification Workflow
The most direct and widely adopted method for synthesizing 1-alkylimidazoles is through the N-alkylation of imidazole.[8][9][10][11] This process involves the nucleophilic attack of the imidazole nitrogen on an electrophilic alkylating agent.
Causality of Experimental Design
The chosen synthetic route involves the reaction of imidazole with a 10-halo-1-decanol (e.g., 10-bromo-1-decanol) in the presence of a base.
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Choice of Base: A strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), is essential to deprotonate the imidazole ring.[8][9] This deprotonation generates the imidazolide anion, which is a much stronger nucleophile than neutral imidazole, thereby significantly increasing the reaction rate and yield.[9]
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Choice of Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal.[9] They effectively dissolve the reactants and stabilize the charged intermediate without interfering with the reaction by protonating the imidazolide anion.
-
Reaction Temperature: The reaction is often initiated at a lower temperature (0°C) during the addition of the strong base to control the exothermic deprotonation step.[9] Subsequently, the reaction mixture is warmed to room temperature or gently heated to facilitate the nucleophilic substitution.[8][9]
Mandatory Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of 1-(10-Hydroxydecyl)imidazole.
Detailed Experimental Protocol (Representative)
This protocol is a representative method based on standard N-alkylation procedures and should be performed by qualified personnel with appropriate safety precautions.[9]
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add imidazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the imidazole completely.[9]
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise under a nitrogen atmosphere.
-
Causality: Portion-wise addition at 0°C is crucial to manage the exothermic reaction and hydrogen gas evolution safely.
-
-
Stirring: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the imidazolide anion.[9]
-
Alkylation: Add 10-bromo-1-decanol (1.05 eq) dropwise via the dropping funnel. After the addition is complete, heat the reaction mixture to 50-60°C and stir for 12-24 hours.
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Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting imidazole is consumed.
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Work-up: Cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water. Extract the product into ethyl acetate (3x).
-
Causality: The aqueous quench neutralizes any remaining base, and ethyl acetate is chosen for its ability to dissolve the product while being immiscible with water.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid via silica gel column chromatography (using a gradient of ethyl acetate in hexanes, potentially with a small percentage of methanol) to yield the pure product.
Analytical Characterization and Validation
Confirming the identity and purity of the synthesized 1-(10-Hydroxydecyl)imidazole is a critical, self-validating step of the protocol.
Mandatory Visualization: Characterization Logic
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